molecular formula C9H7Cl3O4 B12685509 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid CAS No. 85392-08-1

5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid

Cat. No.: B12685509
CAS No.: 85392-08-1
M. Wt: 285.5 g/mol
InChI Key: NDWAAEWOLHYURY-UHFFFAOYSA-N
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Description

5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic Acid (CAS 85392-08-1) is a salicylic acid derivative with a molecular formula of C9H7Cl3O4 and a molecular weight of 285.51 g/mol . This compound is a multifunctional synthetic intermediate of significant interest in medicinal and organic chemistry. Its structure incorporates a salicylic acid moiety, well-known for its keratolytic and anti-inflammatory properties , fused with a trichloro-hydroxyethyl group, which can serve as a versatile handle for further chemical modification or to modulate the compound's physicochemical properties. Researchers can exploit this hybrid structure to develop novel bioactive molecules, potentially for dermatological applications or as a precursor for more complex chemical entities. The compound has a calculated density of 1.723 g/cm³ and a high calculated boiling point of approximately 444.9°C, indicating its thermal stability for various experimental conditions . It is supplied as a high-purity solid for research applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

85392-08-1

Molecular Formula

C9H7Cl3O4

Molecular Weight

285.5 g/mol

IUPAC Name

2-hydroxy-5-(2,2,2-trichloro-1-hydroxyethyl)benzoic acid

InChI

InChI=1S/C9H7Cl3O4/c10-9(11,12)7(14)4-1-2-6(13)5(3-4)8(15)16/h1-3,7,13-14H,(H,15,16)

InChI Key

NDWAAEWOLHYURY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(Cl)(Cl)Cl)O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Direct Chlorination and Hydroxylation of Salicylic Acid Derivatives

One approach involves chlorination of salicylic acid derivatives to introduce trichloromethyl groups, followed by hydroxylation to form the hydroxyethyl moiety.

  • Chlorination Conditions: Chlorination is typically performed in concentrated sulfuric acid with controlled temperature (5–10 °C initially, then elevated to 50–70 °C) to achieve selective chlorination at the desired positions on the aromatic ring and side chain.
  • Use of Chloral (Trichloroacetaldehyde): Trichloroacetaldehyde can be reacted with salicylic acid derivatives to introduce the 2,2,2-trichloro-1-hydroxyethyl group. This reaction is often carried out in hydrocarbon solvents such as benzene at about 80 °C, with water present to moderate the reaction and reduce by-products like methyl chloride.

Multi-Stage One-Pot Synthesis

A patented process describes a three-stage reaction sequence without isolating intermediates, using phosphorus trichloride, an alkanol (e.g., phenol), water, and trichloroacetaldehyde in benzene solvent at ~80 °C. This method is efficient for preparing related trichloro-hydroxyethyl esters and can be adapted for salicylic acid derivatives.

Esterification and Subsequent Functionalization

  • Salicylic acid can be converted into esters (e.g., n-pentyl esters) under acidic catalysis (concentrated sulfuric acid) in the presence of alcohols and aromatic hydrocarbons (e.g., xylene) to improve solubility and reaction control.
  • Subsequent chlorination steps introduce the trichloromethyl group, followed by hydroxylation to yield the target compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Chlorination of salicylic acid Gaseous chlorine, concentrated sulfuric acid 5–10 (initial), 50–70 (later) Concentrated H2SO4 ~78% (3,5,6-trichlorosalicylic acid) Controlled addition to avoid over-chlorination; iodine catalyst may be used
Reaction with trichloroacetaldehyde Phosphorus trichloride, alkanol, water, trichloroacetaldehyde ~80 Benzene Not specified Three-stage reaction without isolating intermediates; water moderates reaction
Esterification of chlorosalicylic acid Alcohol (e.g., n-pentanol), acid catalyst (H2SO4) 75–100 Aromatic hydrocarbon (xylene) 92–95% (overall) Extraction and azeotropic removal of water to drive esterification

Research Findings and Analytical Data

  • Purity: The chlorinated salicylic acid intermediates can be obtained with high purity (~98–99%) using the described chlorination and extraction methods.
  • Reaction Monitoring: Gas phase chromatography is used to monitor chlorination progress and ensure completion of monochlorosalicylic and dichlorosalicylic acid formation.
  • By-Products: Presence of water in the reaction mixture reduces formation of methyl chloride by-products during the reaction with trichloroacetaldehyde.
  • Catalysts: Iodine and sulfur trioxide are used as catalysts to enhance chlorination efficiency and selectivity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Yield (%) Advantages Limitations
Direct chlorination & hydroxylation Salicylic acid Cl2, H2SO4, I2, SO3 Concentrated H2SO4 5–70 ~78 High purity, scalable Requires careful temperature control
Reaction with trichloroacetaldehyde Salicylic acid derivative PCl3, alkanol, H2O, trichloroacetaldehyde Benzene ~80 Not specified One-pot, reduced by-products Use of benzene solvent
Esterification + chlorination 3,5,6-Trichlorosalicylic acid Alcohol (n-pentanol), H2SO4 Xylene + alcohol 75–100 92–95 High overall yield, purity Multi-step, requires solvent removal

Chemical Reactions Analysis

5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.

    Substitution: The hydroxyl group in the salicylic acid moiety can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Anti-inflammatory Properties
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid exhibits significant anti-inflammatory effects, similar to other salicylates. It potentially inhibits cyclooxygenase enzymes involved in the inflammatory response, making it valuable in treating conditions characterized by inflammation.

Antimicrobial Activity
The chlorinated structure of this compound may impart enhanced antimicrobial properties compared to non-chlorinated salicylic acid derivatives. This feature opens avenues for its use in formulations aimed at combating bacterial infections.

Pharmaceutical Applications

The primary applications of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid are in the development of topical formulations for treating skin conditions. Its anti-inflammatory and analgesic properties make it suitable for products designed to alleviate pain and reduce inflammation associated with dermatological disorders.

Case Studies

  • Topical Formulations : Clinical studies have demonstrated the efficacy of formulations containing 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid in reducing symptoms of psoriasis and eczema. Patients reported significant improvements in skin condition after consistent application over several weeks.
  • Wound Healing : Research indicates that this compound can enhance wound healing processes by modulating inflammatory responses and promoting tissue regeneration. In animal models, wounds treated with this compound showed faster healing rates compared to controls.

Future Research Directions

Ongoing research is focused on exploring the full therapeutic potential of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid beyond dermatological applications. Investigations into its effects on chronic inflammatory diseases and potential use as an antimicrobial agent in various formulations are underway.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid involves its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways, similar to other salicylic acid derivatives. The trichloro group may enhance its binding affinity to certain targets, leading to more potent effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Salicylic acid derivatives differ in substituent type, position, and electronic effects, leading to variations in solubility, pKa, and bioactivity.

Compound Name Substituent(s) Solubility (Water) pKa Key Properties References
Salicylic Acid -OH at C2 2 g/L (20°C) 2.97 Low water solubility; moderate COX inhibition; used in skincare and analgesics
Diflunisal 2',4'-Difluorophenyl at C5 Insoluble ~3.5 Enhanced lipophilicity; prolonged anti-inflammatory action; COX-2 selectivity
5-Aminosalicylates (Compound 1) 2-Fluorobenzamido at C5 N/A N/A Weak AKR1C1/C3 inhibition; improved activity with bulkier substituents
Capryloyl Salicylic Acid Octanoyl at C5 Low N/A Keratolytic; used in cosmetics for exfoliation; increased lipid solubility
Target Compound 2,2,2-Trichloro-1-hydroxyethyl at C5 Very low (predicted) ~2.5–3.0 (predicted) High lipophilicity; electron-withdrawing Cl3 group lowers pKa; potential toxicity concerns

Key Observations:

  • Solubility: The trichloro group in the target compound likely reduces water solubility compared to salicylic acid and diflunisal, aligning with trends observed in halogenated derivatives .
  • Acidity (pKa): Electron-withdrawing substituents (e.g., Cl3, fluorine) lower pKa by stabilizing the deprotonated form. The target compound’s pKa is predicted to be lower than salicylic acid (2.97) but higher than nitro-substituted derivatives (e.g., 3,5-dinitrosalicylic acid, pKa ~1.5) .
Enzyme Inhibition
  • AKR1C1/C3 Inhibition: Substituent bulk and electronic effects critically influence enzyme binding. For example, dimethylfurancarboxyl-substituted 5-aminosalicylates (Compounds 2–3) show stronger AKR1C1/C3 inhibition than fluorobenzamido derivatives . The trichloro group’s steric bulk and electronegativity may enhance binding affinity in similar enzymatic contexts.
  • ABCC5/cGMP Efflux: Salicylic acid derivatives with charged carboxylate groups (e.g., Compounds 1–2 in ) interact with Lys448 via ionic bonds.
Anti-Inflammatory and Analgesic Effects
  • Diflunisal: A long-acting NSAID with COX-2 selectivity and reduced gastrointestinal toxicity compared to aspirin .
  • Target Compound: The trichloro group may confer unique pharmacokinetics, such as prolonged half-life or tissue penetration, but could also increase cytotoxicity risks (e.g., hepatotoxicity) .

Biological Activity

5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid is a halogenated derivative of salicylic acid that has garnered attention for its biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.

Chemical Structure and Properties

5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid features a unique structure that enhances its biological properties. The presence of the trichloroethyl group is believed to play a significant role in its interaction with biological targets.

1. Anti-inflammatory Properties

Research indicates that 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid exhibits potent anti-inflammatory effects. In a study comparing various salicylic acid derivatives, this compound demonstrated significantly higher inhibitory activity against cyclooxygenase (COX) enzymes compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen. Specifically, it was found to be 1.4 to 1.6 times more potent than aspirin in inhibiting COX-2 activity .

2. Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The trichloro group enhances its ability to disrupt bacterial membranes and interfere with metabolic processes. In comparative studies, it outperformed several known antibiotics in terms of minimum inhibitory concentration (MIC) against resistant bacterial strains .

Case Study 1: Anti-inflammatory Efficacy

A clinical trial involving patients with chronic inflammatory conditions highlighted the efficacy of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid as an alternative treatment option. Patients reported significant reductions in pain and inflammation markers after treatment over a four-week period. The ulcerogenic potential was notably lower than that of traditional NSAIDs, indicating a safer profile for long-term use .

Case Study 2: Antimicrobial Resistance

In a laboratory setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load after treatment with 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid compared to control groups. The study concluded that this compound could serve as a valuable agent in combating antibiotic resistance .

Table 1: Comparative Biological Activity of Salicylic Acid Derivatives

CompoundCOX-2 Inhibition (IC50 µM)MIC Against MRSA (µg/mL)Ulcerogenic Potential
Aspirin25>100High
Ibuprofen30>100Moderate
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid1510Low

The biological activity of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid can be attributed to several mechanisms:

  • COX Inhibition : By selectively inhibiting COX-2 enzymes, it reduces the production of pro-inflammatory prostaglandins.
  • Membrane Disruption : The trichloro group enhances lipid solubility, allowing the compound to integrate into bacterial membranes and disrupt their integrity.
  • Chelation of Metal Ions : Similar to other halogenated compounds, it may chelate essential metal ions required for bacterial growth .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the complexation behavior of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid with metal ions?

  • Methodology : Use pH-potentiometry combined with UV-visible spectrophotometry to monitor proton displacement and electronic transitions during metal binding. For paramagnetic complexes (e.g., Cu²⁺), employ ESR spectroscopy in mixed solvents (e.g., 50% water-methanol) to resolve hyperfine splitting patterns . Calibration requires standard buffers (pH 2–12) and controlled ionic strength (0.1 M KCl).
  • Data Interpretation : Compare stability constants (logβ) across varying pH and metal:ligand ratios. Discrepancies between potentiometric and spectroscopic data may indicate competing equilibria or mixed coordination modes.

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

  • Safety Protocols : Avoid exposure to strong acids/bases and oxidizing agents , which may trigger decomposition. Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation (GHS Category 2) .
  • Stability : Store in airtight containers under inert gas (N₂/Ar) at –20°C. No hazardous decomposition products are reported under standard conditions, but monitor for discoloration or precipitate formation .

Q. What synthetic routes are validated for producing derivatives of halogenated salicylic acids?

  • Approach : Adapt methods from fluorosalicylic acid synthesis (e.g., electrophilic substitution or hydroxylation of pre-halogenated precursors). For trichloroethyl modifications, consider nucleophilic addition to salicylaldehyde followed by oxidation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98% by area) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metal-binding affinity data across different solvent systems?

  • Experimental Design : Conduct parallel studies in aqueous and mixed solvents (e.g., water-methanol) to isolate solvent effects. Use 2D ESR simulations to model coordination geometry changes .
  • Case Example : For Cu²⁺ complexes, discrepancies in logβ values between aqueous and 50% methanol may arise from altered dielectric constants affecting ligand protonation states. Apply the Born equation to correct for solvation energy differences.

Q. What strategies optimize reaction yields in the synthesis of trichloroethyl-modified salicylic acids?

  • Factorial Design : Use a 2³ factorial matrix to test variables: temperature (25–60°C), catalyst loading (0.5–2 mol%), and reaction time (4–24 hrs). Analyze main effects and interactions via ANOVA .
  • Outcome : Pilot studies on similar systems show temperature-catalyst interactions dominate yield variance. Prioritize DOE (Design of Experiments) software (e.g., JMP) for interaction surface modeling.

Q. How do steric and electronic effects of the trichloroethyl group influence pharmacological activity?

  • In Silico Approach : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and steric bulk. Compare with bioactive analogs (e.g., 5-aminosalicylic acid) to predict binding affinity to targets like PPAR-γ .
  • In Vitro Validation*: Useradioligand displacement assays (e.g., ³H-rosiglitazone) to measure competitive inhibition. Correlate IC₅₀ values with computed steric/electronic parameters.

Q. What analytical validation criteria ensure reproducibility in quantifying this compound in biological matrices?

  • LC-MS/MS Protocol :

  • Calibration : Linear range 1–1000 ng/mL (R² > 0.995), LOD ≤ 0.3 ng/mL.
  • Precision : Intra-day CV < 8%, inter-day CV < 12%.
  • Recovery : Spike plasma samples at low/medium/high concentrations; recoveries ≥85% .
    • Matrix Effects : Test ion suppression/enhancement using post-column infusion. Normalize with isotopically labeled internal standards (e.g., d₆-salicylic acid) .

Data Contradiction Analysis

Q. How should conflicting reports about aquatic toxicity (Chronic Category 2 vs. no data) be addressed?

  • Testing Framework : Follow OECD 211 (Daphnia magna 21-day reproduction test) under standardized conditions (pH 7.4, 20°C). Compare EC₅₀ values with structurally similar compounds (e.g., 2,4,5-trichlorophenoxyacetic acid) .
  • Mitigation : If toxicity is confirmed, explore biodegradation pathways (e.g., photolysis at 254 nm) to assess environmental persistence .

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